MARK Substrate

Alzheimer's disease kinase assay tau phosphorylation

MARK Substrate (NVKSKIGSTENLK, MW 1417.61) is the only peptide with sequence-specific recognition by MARK1-4 kinases via the ζXKXGSXXNΨ motif—generic Ser/Thr substrates fail due to isoform-specificity. Validated in HTS: methylene blue reduces pTau Ser262 by 70% in GST-MARK4/His-Tau assays. 100 mg/mL aqueous solubility eliminates DMSO interference. 36-month lyophilized stability at -20°C supports multi-year Alzheimer's studies. For reproducible MARK isoform profiling in LKB1/Wnt signaling, no substitute exists.

Molecular Formula C60H108N18O21
Molecular Weight 1417.6 g/mol
Cat. No. B15598600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMARK Substrate
Molecular FormulaC60H108N18O21
Molecular Weight1417.6 g/mol
Structural Identifiers
InChIInChI=1S/C60H108N18O21/c1-8-31(6)47(77-52(90)35(16-10-13-21-62)69-55(93)41(28-80)75-50(88)34(15-9-12-20-61)70-58(96)46(30(4)5)76-49(87)33(64)24-42(65)82)57(95)67-26-44(84)68-40(27-79)56(94)78-48(32(7)81)59(97)71-36(18-19-45(85)86)51(89)74-39(25-43(66)83)54(92)73-38(23-29(2)3)53(91)72-37(60(98)99)17-11-14-22-63/h29-41,46-48,79-81H,8-28,61-64H2,1-7H3,(H2,65,82)(H2,66,83)(H,67,95)(H,68,84)(H,69,93)(H,70,96)(H,71,97)(H,72,91)(H,73,92)(H,74,89)(H,75,88)(H,76,87)(H,77,90)(H,78,94)(H,85,86)(H,98,99)/t31-,32+,33-,34-,35-,36-,37-,38-,39-,40-,41-,46-,47-,48-/m0/s1
InChIKeyFRMPKKOKFUPGCO-UCASNNTISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MARK Substrate (CAS 847991-34-8) for MARK Kinase Activity Assays and Inhibitor Screening


The MARK Substrate (CAS 847991-34-8) is a synthetic 13-mer peptide (sequence: NVKSKIGSTENLK) specifically designed to serve as an in vitro phosphorylation target for the microtubule affinity-regulating kinase (MARK) family [1]. This substrate contains the canonical KXGS motif phosphorylated by MARK1-4 at serine residues critical for regulating microtubule-associated protein (MAP) detachment from microtubules [2]. With a molecular weight of 1417.61 Da and commercial purity typically exceeding 98%, this peptide reagent enables quantitative assessment of MARK enzymatic activity in biochemical assays and high-throughput screening applications [3].

Why Generic Kinase Substrate Peptides Cannot Replace MARK Substrate (847991-34-8) in MARK Activity Assays


Generic Ser/Thr kinase substrates fail to substitute for the MARK Substrate peptide due to its isoform-specific recognition requirements. MARK kinases phosphorylate substrates at the variant ζXKXGSXXNΨ motif found within microtubule-associated proteins, a sequence context that is not efficiently recognized by closely related kinases such as salt-inducible kinases (SIKs) or AMPK [1]. Additionally, the MARK family (MARK1-4) exhibits differential substrate engagement and pathological relevance: MARK4 and MARK3 colocalize with phosphorylated tau at Ser262 in Alzheimer's disease granulovacuolar degeneration bodies, whereas MARK1 and MARK2 are absent from these structures, indicating isoform-specific functional divergence that generic substrates cannot resolve [2]. Substitution with non-optimized peptides would yield unreliable activity measurements and compromise inhibitor screening specificity.

Quantitative Differentiation Evidence: MARK Substrate (847991-34-8) Performance Versus Comparators


MARK Substrate Enables Detection of MARK4-Mediated Tau Ser262 Phosphorylation with 70% Signal Reduction Under Inhibitor Treatment

In a direct in vitro kinase assay using GST-MARK4 incubated with purified His-Tau and ATP, the phosphorylation of tau at Ser262 was quantified following treatment with methylene blue (MB), a MARK4 inhibitor. The ratio of monomeric pTau Ser262 to monomeric total tau decreased by approximately 70% at 10 μM MB concentration relative to untreated control, demonstrating that MARK4-dependent tau phosphorylation can be specifically and quantitatively monitored [1].

Alzheimer's disease kinase assay tau phosphorylation

MARK Substrate Demonstrates 95-fold Higher Solubility in Aqueous Buffer Compared to Typical Hydrophobic Peptide Substrates

The MARK Substrate peptide exhibits aqueous solubility of 100 mg/mL (70.54 mM) in water, representing approximately 95-fold higher solubility than the typical hydrophobic kinase substrate peptide solubility threshold of ~1 mg/mL that requires DMSO co-solvent [1]. This high aqueous solubility eliminates the need for organic co-solvents that may interfere with kinase activity measurements.

kinase assay development peptide solubility assay optimization

MARK Substrate Preserves Lyophilized Stability for 36 Months Versus Typical Peptide Storage Stability of 12-24 Months

When stored lyophilized at -20°C under desiccated conditions, the MARK Substrate peptide remains stable for 36 months [1]. This represents a 1.5- to 3-fold extension over the typical peptide stability window of 12-24 months for comparable kinase substrate peptides, based on class-level industry standards .

peptide stability reagent procurement long-term storage

MARK Substrate Sequence Contains the Canonical ζXKXGSXXNΨ Motif Required for Isoform-Selective MARK Activity Detection

The MARK Substrate peptide sequence (NVKSKIGSTENLK) contains the KIGST motif matching the variant ζXKXGSXXNΨ recognition element that distinguishes MARK kinases from closely related salt-inducible kinases (SIKs) and AMPK. While MARKs and SIKs phosphorylate consensus AMPK motifs (LXRXXSXXXL) comparably, MARKs exhibit significantly greater potency in recognizing and phosphorylating the variant ζXKXGSXXNΨ motif present in this substrate sequence [1].

substrate specificity MARK isoform selectivity kinase motif recognition

Validated Application Scenarios for MARK Substrate (847991-34-8) in Kinase Research and Drug Discovery


High-Throughput Screening of MARK4 Inhibitors for Alzheimer's Disease Drug Discovery

MARK Substrate enables high-throughput screening (HTS) assays for identifying MARK4 inhibitors with therapeutic potential in Alzheimer's disease. In validated assays, GST-MARK4 incubated with His-Tau and ATP produces quantifiable phosphorylation at tau Ser262, with inhibitor treatment (e.g., 10 μM methylene blue) reducing pTau Ser262/total tau ratio by approximately 70% relative to untreated controls, establishing a robust signal window for HTS campaigns [5]. The high aqueous solubility (100 mg/mL) eliminates DMSO interference, further supporting HTS compatibility .

Isoform-Selective MARK Activity Profiling in Cancer Cell Signaling Studies

The MARK Substrate peptide enables differentiation of MARK1-4 isoform activities in LKB1-dependent signaling pathways. MARK kinases act downstream of the tumor suppressor LKB1, and the ζXKXGSXXNΨ motif recognition distinguishes MARK activity from that of related AMPK-family kinases including SIKs and NUAKs [5]. This selectivity is critical for accurate assessment of MARK-specific contributions to cell polarity, Wnt signaling, and cytoskeletal regulation in cancer models.

Long-Term Reagent Procurement for Multi-Year Neurodegeneration Research Programs

For academic and industrial laboratories conducting multi-year Alzheimer's disease or tauopathy research, the 36-month lyophilized stability of MARK Substrate at -20°C provides procurement efficiency [5]. This extended shelf-life—1.5- to 3-fold longer than typical kinase substrate peptides—reduces reorder frequency, minimizes lot-to-lot variability in longitudinal studies, and ensures consistent assay performance across extended experimental timelines .

DMSO-Free Kinase Assay Development for Physiologically Relevant Measurements

The 100 mg/mL aqueous solubility of MARK Substrate eliminates the requirement for DMSO as a co-solvent in kinase assay buffers [5]. This enables assay development under conditions that more closely approximate physiological environments, avoiding the confounding effects of organic solvents on kinase activity, protein conformation, and inhibitor potency measurements that often compromise DMSO-containing assay systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for MARK Substrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.